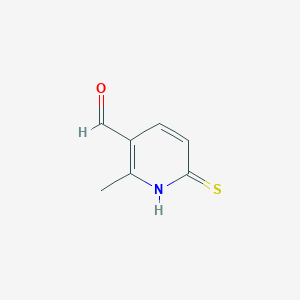
6-Mercapto-2-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Mercapto-2-metilnicotinaldehído es un compuesto orgánico con la fórmula molecular C₇H₇NOS. Se caracteriza por la presencia de un grupo mercapto (-SH) y un grupo aldehído (-CHO) unidos a un anillo nicotínico sustituido con metilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Mercapto-2-metilnicotinaldehído normalmente implica la reacción de ácido 6-metil nicotínico con un reactivo tiol apropiado en condiciones controladas.
Métodos de Producción Industrial
La producción industrial de 6-Mercapto-2-metilnicotinaldehído puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza, a menudo involucrando el uso de equipos especializados para el control de temperatura y pH.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 6-Mercapto-2-metilnicotinaldehído experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo mercapto puede oxidarse para formar disulfuros.
Reducción: El grupo aldehído puede reducirse para formar alcoholes.
Sustitución: El grupo mercapto puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y yodo (I₂).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH₄).
Sustitución: Los nucleófilos como los haluros de alquilo pueden reaccionar con el grupo mercapto en condiciones básicas.
Productos Principales
Oxidación: Formación de disulfuros.
Reducción: Formación de 6-mercapto-2-metilnicotinalcohol.
Sustitución: Formación de derivados alquilados.
Aplicaciones Científicas De Investigación
El 6-Mercapto-2-metilnicotinaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica.
Medicina: Explorado por sus posibles propiedades terapéuticas.
Industria: Utilizado en el desarrollo de materiales y catalizadores especializados
Mecanismo De Acción
El mecanismo de acción del 6-Mercapto-2-metilnicotinaldehído involucra su interacción con dianas moleculares específicas. El grupo mercapto puede formar enlaces covalentes con sitios reactivos de tiol en proteínas, alterando potencialmente su función. El grupo aldehído también puede participar en la formación de bases de Schiff con aminas, afectando diversas vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 6-metil nicotínico: Carece del grupo mercapto.
6-Mercaptonicotinaldehído: Carece del grupo metilo.
2-Metilnicotinaldehído: Carece del grupo mercapto.
Unicidad
El 6-Mercapto-2-metilnicotinaldehído es único debido a la presencia de ambos, el grupo mercapto y el grupo aldehído, en un anillo nicotínico sustituido con metilo.
Propiedades
Fórmula molecular |
C7H7NOS |
|---|---|
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
2-methyl-6-sulfanylidene-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NOS/c1-5-6(4-9)2-3-7(10)8-5/h2-4H,1H3,(H,8,10) |
Clave InChI |
GOGJYKQIFPZQHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=S)N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






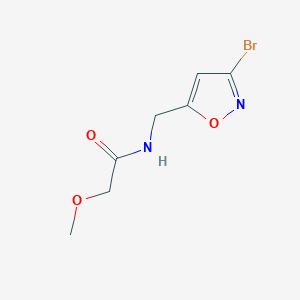
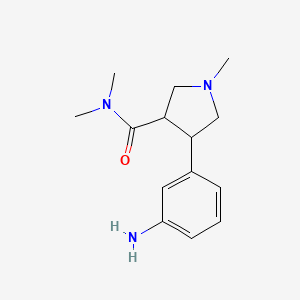
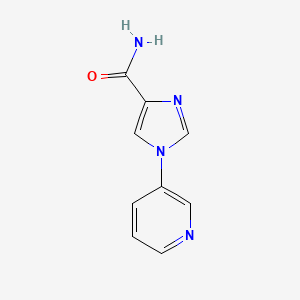

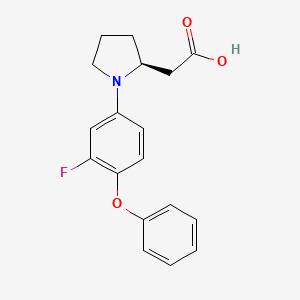

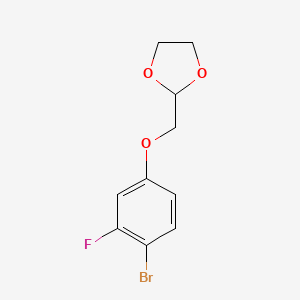
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)


